Ácido 4-N-maleimido benzoico-NHS

Descripción general

Descripción

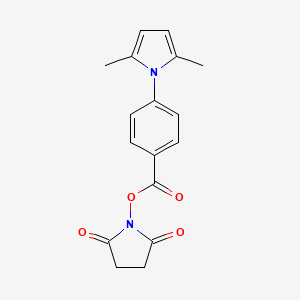

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester is a compound that serves as a versatile linker in bioconjugation and protein labeling applications. It is specifically designed to react with thiol groups, forming covalent linkages that facilitate the coupling of proteins, peptides, or other molecules to thiol-bearing biomolecules. The N-hydroxysuccinimide ester component reacts efficiently with primary amines, such as those found in the side chains of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form a stable covalent bond .

Aplicaciones Científicas De Investigación

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester is widely used in various scientific research applications, including:

Chemistry: Utilized as a crosslinker in the synthesis of complex molecules and polymers.

Biology: Employed in protein labeling and bioconjugation to study protein interactions and functions.

Medicine: Used in the development of targeted drug delivery systems and diagnostic assays.

Industry: Applied in the production of biosensors and other analytical devices

Mecanismo De Acción

Target of Action

The primary target of 4-N-Maleimidobenzoic acid-NHS is proteins, specifically the amino and sulfhydryl groups present in proteins . The compound is a protein crosslinker, which means it forms covalent bonds between different protein molecules, thereby facilitating the coupling of proteins, peptides, or diverse molecules to thiol-bearing biomolecules .

Mode of Action

4-N-Maleimidobenzoic acid-NHS contains NHS-ester and maleimide reactive groups at opposite ends of a short aromatic spacer arm . The mode of action involves two steps. First, the carrier protein is activated by the reaction of its amino group with the succinimide moiety. Then, the thiol group on the peptide reacts with the maleimide moiety . This interaction results in the formation of a stable covalent bond between the protein molecules .

Biochemical Pathways

The biochemical pathways affected by 4-N-Maleimidobenzoic acid-NHS are those involving protein-protein interactions. By forming covalent bonds between different protein molecules, 4-N-Maleimidobenzoic acid-NHS can alter the structure and function of proteins, thereby affecting the biochemical pathways in which these proteins are involved .

Result of Action

The molecular and cellular effects of 4-N-Maleimidobenzoic acid-NHS action are primarily related to its ability to crosslink proteins. By forming covalent bonds between different protein molecules, it can alter the structure and function of these proteins. This can have a variety of effects, depending on the specific proteins involved and the biochemical pathways they are part of .

Action Environment

The action, efficacy, and stability of 4-N-Maleimidobenzoic acid-NHS can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS-ester and maleimide groups, potentially influencing the compound’s ability to crosslink proteins . Additionally, factors such as temperature and the presence of other chemicals could also impact the action of 4-N-Maleimidobenzoic acid-NHS.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It’s possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It’s possible that there are threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The compound could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester typically involves the reaction of 4-Maleimidobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in a solvent like tetrahydrofuran at -15°C for 2 hours, followed by room temperature for 3 hours. This method yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of 4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether linkages.

Common Reagents and Conditions

Primary Amines: React with the N-hydroxysuccinimide ester under neutral or slightly basic conditions.

Thiol Groups: React with the maleimide group under mild conditions to form stable thioether bonds.

Major Products Formed

Amide Bonds: Formed from the reaction with primary amines.

Thioether Bonds: Formed from the reaction with thiol groups.

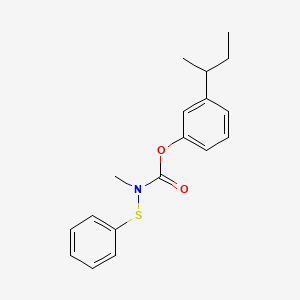

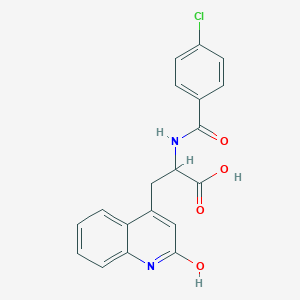

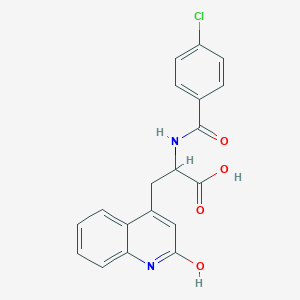

Comparación Con Compuestos Similares

Similar Compounds

3-Maleimidobenzoic acid N-hydroxysuccinimide ester: Similar in structure and function, used as a protein crosslinker.

m-Maleimidobenzoyl-N-hydroxysuccinimide ester: Another variant used in bioconjugation and protein labeling.

Uniqueness

4-N-Maleimidobenzoic acid-N-hydroxysuccinimide ester is unique due to its specific reactivity with both thiol and primary amine groups, making it highly versatile for various bioconjugation applications. Its ability to form stable covalent bonds under mild conditions sets it apart from other similar compounds .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-3-1-9(2-4-10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYZMVGSEGJHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

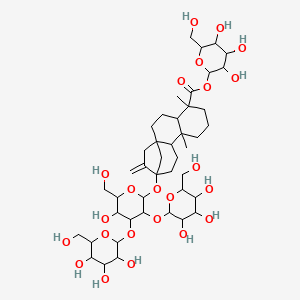

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

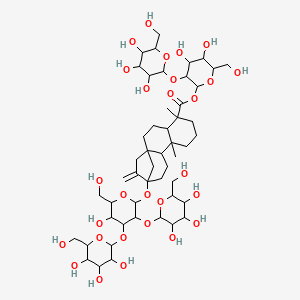

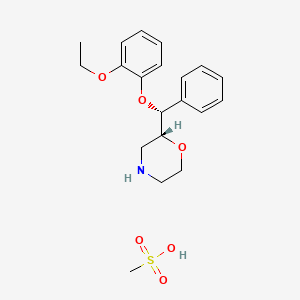

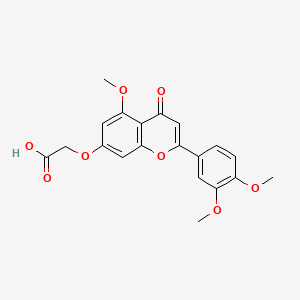

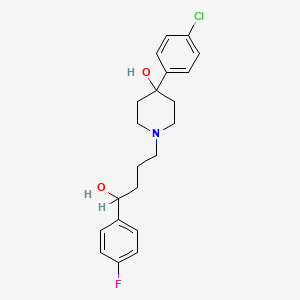

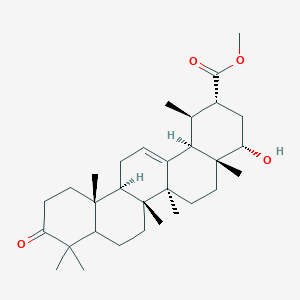

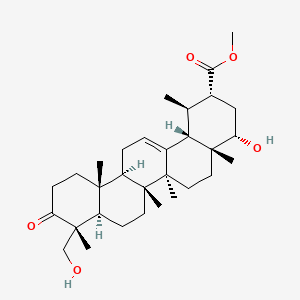

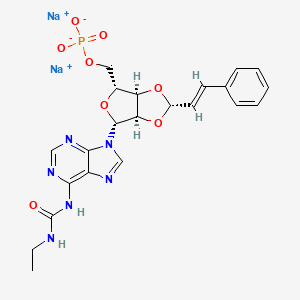

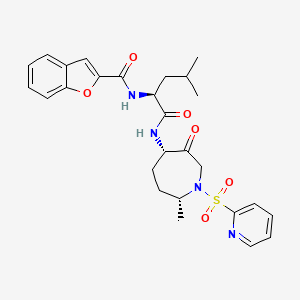

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.